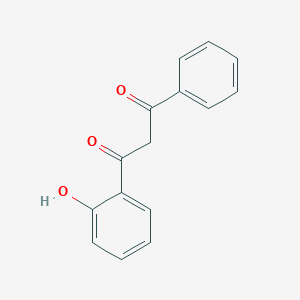

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

描述

属性

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFIJGAEVKMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061714 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-94-9 | |

| Record name | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1469-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of this compound (CAS: 1469-94-9). It is a crucial intermediate in the synthesis of flavonoids and other heterocyclic compounds. This document details its physicochemical characteristics, spectroscopic profile, significant tautomeric behavior, primary synthesis routes, and key chemical reactions. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of chemical processes.

Compound Identification and Physicochemical Properties

This compound, also known as o-hydroxydibenzoylmethane, is a dicarbonyl compound classified as a dihydrochalcone.[1][2] It has been isolated from natural sources, including the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata.[1][3] The compound typically appears as a yellow crystalline powder.[1]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1469-94-9[1][4][5][6] |

| Molecular Formula | C₁₅H₁₂O₃[1][2][5] |

| Molecular Weight | 240.25 g/mol [1][2][5] |

| InChIKey | OABFIJGAEVKMJP-UHFFFAOYSA-N[4][5][7] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O[2][8] |

| Synonyms | o-Hydroxydibenzoylmethane, 2-Hydroxydibenzoylmethane[8][9] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 118-122 °C | [4][5][6][9] |

| Boiling Point | 421.0 ± 25.0 °C (Predicted) | [8][9] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [8][9] |

Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[10][11][12] this compound predominantly exists in its enol form, which is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[1][3][13] In deuteriochloroform solution, the enol form can account for 80-95% of the mixture.[13] This equilibrium is solvent-dependent, with polar solvents potentially altering the ratio of tautomers.[10][14]

Caption: Equilibrium between the diketo and two stable, chelated enol forms.

Spectroscopic Profile

The tautomeric nature of the compound is reflected in its spectroscopic data.

Table 3: Summary of Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Enol Form: Signal for enolic proton (highly deshielded, ~15-17 ppm), vinyl proton (~6-7 ppm), aromatic protons (7-8 ppm), and phenolic OH. Keto Form: Signal for methylene protons (-CH₂-) (~4 ppm), aromatic protons, and phenolic OH. The integration of enol vinyl vs. keto methylene protons allows for quantification of the tautomeric ratio.[13] |

| ¹³C NMR | Enol Form: Signals for two carbonyl carbons (deshielded), enolic carbons (one sp² C-H, one sp² C-O), and aromatic carbons. Keto Form: Signals for two distinct carbonyl carbons and one methylene carbon. |

| Infrared (IR) | Broad O-H stretching band (~2500-3400 cm⁻¹) due to phenolic OH and intramolecular H-bonded enol. C=O stretching band (~1600-1680 cm⁻¹) characteristic of conjugated ketones. C=C stretching bands for aromatic rings and the enol double bond (~1500-1600 cm⁻¹).[2][15] |

| Mass Spec. | Expected molecular ion peak (M⁺) at m/z ≈ 240.08, corresponding to the molecular formula C₁₅H₁₂O₃. |

Synthesis and Reactivity

The compound is a valuable synthetic intermediate, and its preparation and subsequent reactions are well-documented.

Synthesis Methodologies

The most prominent method for synthesizing this compound is the Baker-Venkataraman rearrangement.[16][17] This reaction involves the base-catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone.[18][19] An alternative route is the direct benzoylation of o-hydroxyacetophenone.[1][3]

Caption: General workflow for the Baker-Venkataraman synthesis.

Key Chemical Reactions

A significant reaction of this compound is its acid-catalyzed cyclodehydration to form flavone, the parent compound of a large class of bioactive molecules.[20][21] The reaction proceeds via intramolecular nucleophilic attack of the phenolic hydroxyl group onto one of the carbonyl carbons, followed by dehydration. The compound also undergoes reactions with phosphorus halides to yield novel 1,2-benzoxaphosphinines.[22][23]

Caption: Reaction pathway for the acid-catalyzed cyclization to flavone.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of the title compound.

General Protocol for Synthesis via Baker-Venkataraman Rearrangement

This protocol is a generalized procedure based on literature descriptions.[16][18][24]

-

Esterification: Dissolve 2'-hydroxyacetophenone in a suitable aprotic solvent such as pyridine or acetone. Add benzoyl chloride dropwise at a controlled temperature (e.g., 0-10 °C). Allow the reaction to proceed until completion (monitored by TLC), typically for several hours at room temperature. Work up the reaction by pouring it into ice-water and extracting the product, 2'-benzoyloxyacetophenone. Purify the intermediate ester by recrystallization or chromatography.

-

Rearrangement: Dissolve the purified 2'-benzoyloxyacetophenone in an anhydrous aprotic solvent (e.g., pyridine, THF, DMSO).[18][25] Add a strong base, such as powdered potassium hydroxide or sodium hydride, portion-wise while stirring.[18] The reaction mixture is typically heated to facilitate the rearrangement.[18] Progress is monitored by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture and pour it into a mixture of crushed ice and dilute acid (e.g., HCl) to neutralize the base and protonate the phenolate product.[16] The precipitated solid product, this compound, is collected by filtration.

-

Purification: The crude product is washed with water and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a yellow crystalline solid.[26]

General Protocol for ¹H NMR Analysis of Tautomerism

This protocol outlines the steps to qualitatively and quantitatively analyze the keto-enol equilibrium.

-

Sample Preparation: Accurately weigh a small amount of the purified compound (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[10][11] Ensure the compound is fully dissolved.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

Identify the characteristic signals for both the keto and enol tautomers. Look for the sharp singlet of the methylene protons (-CH₂-) for the keto form and the singlet for the vinyl proton (-CH=) of the enol form.

-

Integrate the area under the respective peaks for the keto (I_keto) and enol (I_enol) forms. Note that the methylene signal represents two protons, while the vinyl signal represents one.

-

Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100.

-

The equilibrium constant (K_eq = [enol]/[keto]) can also be determined from this ratio.

-

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its chemical properties are dominated by a pronounced keto-enol tautomerism, which stabilizes the molecule and influences its reactivity. Well-established synthetic routes, primarily the Baker-Venkataraman rearrangement, allow for its efficient preparation. Its role as a direct precursor to the flavone core underscores its importance as a building block for synthesizing a wide range of biologically active heterocyclic compounds, making it a valuable subject of study for researchers in medicinal chemistry and drug discovery.

References

- 1. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 2. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 6. CAS 1469-94-9 | 2620-1-X1 | MDL MFCD00043495 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound [stenutz.eu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE CAS#: 1469-94-9 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural studies on bio-active compounds. Part 12. Tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE(1469-94-9)FT-IR [m.chemicalbook.com]

- 16. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 17. Baker-Venkataraman Rearrangement [drugfuture.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. Solved What is the arrow mechanism for | Chegg.com [chegg.com]

- 22. tandfonline.com [tandfonline.com]

- 23. scispace.com [scispace.com]

- 24. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 25. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]

- 26. benchchem.com [benchchem.com]

Elucidation of the Structure of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, a key intermediate in the synthesis of flavonoids and other heterocyclic compounds. This document details the spectroscopic data, synthesis, and purification of this compound, presenting the information in a clear and accessible format for laboratory use.

Chemical Structure and Properties

This compound, also known as o-hydroxydibenzoylmethane, is a yellow crystalline solid.[1] It belongs to the chalcone family of compounds and is known to exist in two enolic tautomeric forms.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| CAS Number | 1469-94-9 | [1][2] |

| Melting Point | 120-122 °C | |

| Appearance | Yellow crystalline powder | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | m | 2H | Aromatic Protons (Benzoyl group) |

| ~7.5 | m | 3H | Aromatic Protons (Benzoyl group) |

| ~7.4 | m | 1H | Aromatic Proton (Hydroxyphenyl group) |

| ~7.0 | m | 2H | Aromatic Protons (Hydroxyphenyl group) |

| ~6.9 | m | 1H | Aromatic Proton (Hydroxyphenyl group) |

| ~4.5 | s | 2H | Methylene Protons (-CH₂-) |

| ~12.5 | br s | 1H | Phenolic Hydroxyl Proton (-OH) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The broad singlet for the phenolic proton is characteristic and its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~193 | Carbonyl Carbon (Benzoyl group) |

| ~185 | Carbonyl Carbon (Hydroxyphenyl group) |

| ~162 | Aromatic Carbon (C-OH) |

| ~136 | Aromatic Carbon |

| ~133 | Aromatic Carbon |

| ~130 | Aromatic Carbon |

| ~129 | Aromatic Carbon |

| ~128 | Aromatic Carbon |

| ~120 | Aromatic Carbon |

| ~118 | Aromatic Carbon |

| ~117 | Aromatic Carbon |

| ~93 | Methylene Carbon (-CH₂-) |

Note: The assignments are based on typical chemical shifts for similar structures. Definitive assignments would require 2D NMR experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum indicates the presence of specific functional groups.

Table 4: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550 - 3200 | Broad, Strong | O-H stretch (Phenolic hydroxyl) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| 1740 - 1690 | Strong | C=O stretch (Benzoyl carbonyl) |

| 1690 - 1630 | Strong | C=O stretch (Hydroxyphenyl carbonyl) |

| 1600 - 1475 | Medium-Weak | C=C stretch (Aromatic rings) |

| 1300 - 1000 | Strong | C-O stretch |

Reference for typical IR absorption frequencies:[3][4][5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₇H₅O₂]⁺ (hydroxyphenyl carbonyl fragment) |

| 105 | High | [C₇H₅O]⁺ (benzoyl fragment) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl fragment) |

Note: The fragmentation pattern is consistent with the cleavage of the bonds adjacent to the carbonyl groups.[2][6][7]

Experimental Protocols

The synthesis of this compound is typically achieved through a Baker-Venkataraman rearrangement of an intermediate o-acyloxyacetophenone.

Synthesis of this compound

This synthesis involves two main steps: the benzoylation of 2-hydroxyacetophenone to form 2-benzoyloxyacetophenone, followed by its rearrangement to the target dione.

Step 1: Synthesis of 2-Benzoyloxyacetophenone [8]

-

Reaction Setup: In a suitable flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (approx. 2 mL per gram of acetophenone).

-

Addition of Reagent: To this solution, add benzoyl chloride (1.5 eq) dropwise. An exothermic reaction will occur.

-

Reaction Time: Allow the mixture to stand at room temperature for about 20 minutes, or until no more heat is evolved.

-

Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and 3% hydrochloric acid.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid product with cold methanol and then with water.

-

Drying: Dry the product to obtain crude 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane [8][9]

-

Reaction Setup: Dissolve the crude 2-benzoyloxyacetophenone (1.0 eq) in pyridine (approx. 4 mL per gram of ester) in a beaker and warm the solution to 50 °C.

-

Addition of Base: Add pulverized potassium hydroxide (approx. 0.85 g per 2.4 g of ester) to the warm solution and stir. A yellow precipitate of the potassium salt of the dione will form.

-

Cooling and Acidification: Cool the mixture to room temperature and then cautiously add 10% aqueous acetic acid until the solution is acidic.

-

Isolation: Collect the precipitated yellow solid by suction filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Experimental Workflow and Logic Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

This comprehensive guide provides the essential technical information for the synthesis, purification, and structural elucidation of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.

References

- 1. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 2. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. whitman.edu [whitman.edu]

- 7. uni-saarland.de [uni-saarland.de]

- 8. mentis.uta.edu [mentis.uta.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Keto-enol Tautomerism of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, a molecule of interest in medicinal chemistry and materials science. This document outlines the synthesis, structural characterization, and the influence of various factors on the tautomeric equilibrium. Detailed experimental protocols and a review of relevant signaling pathways are included to support further research and development.

Introduction

This compound, a derivative of chalcone, belongs to the class of β-diketones. A key characteristic of this compound is its existence as a mixture of tautomeric forms: the diketo form and two possible enol forms. This equilibrium is significantly influenced by factors such as the solvent, temperature, and substituent effects. The presence of an intramolecular hydrogen bond in the enol forms plays a crucial role in their stability. Understanding and controlling this tautomeric equilibrium is vital for applications in drug design, where specific tautomers may exhibit differential biological activity, and in materials science for the development of novel compounds with desired physicochemical properties.

Tautomeric Equilibrium

This compound exists in a dynamic equilibrium between the diketo form and two enol tautomers, designated as Enol A and Enol B. The enol forms are stabilized by intramolecular hydrogen bonds, which contribute to their prevalence in solution.

dot

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent environment. In nonpolar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. In polar protic solvents, the diketo form may be more stabilized through intermolecular hydrogen bonding with the solvent, shifting the equilibrium towards the diketo tautomer.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the relative concentrations of the keto and enol tautomers can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: Keto-Enol Tautomer Ratios of this compound and Analogs in Solution

| Compound | Solvent | % Enol Form | Analytical Method | Reference |

| This compound (analogs) | Deuteriochloroform | 80 - 95% | ¹H NMR | (Katritzky et al., 1986) |

| General β-diketones | Nonpolar Solvents | High | NMR, UV-Vis | (General observation from multiple sources) |

| General β-diketones | Polar Protic Solvents | Low | NMR, UV-Vis | (General observation from multiple sources) |

| General β-diketones | Polar Aprotic Solvents (e.g., DMSO) | High | NMR | (General observation from multiple sources) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones is the Baker-Venkataraman rearrangement.

Materials:

-

2'-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Potassium hydroxide

-

Hydrochloric acid (10%)

-

Ethanol

Procedure:

-

Esterification: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in anhydrous pyridine. Cool the mixture in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid. A solid precipitate of the ester will form. Filter the solid, wash thoroughly with water, and dry.

-

Rearrangement: To a solution of the dried ester (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents). Heat the mixture at 50-60 °C for 2-3 hours with stirring. The color of the reaction mixture will change, indicating the progress of the rearrangement.

-

Isolation and Purification: After cooling, pour the reaction mixture into a beaker containing ice and acidify with 10% hydrochloric acid. The yellow solid product, this compound, will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Caption: Signaling pathways modulated by 2'-hydroxychalcones.

2'-Hydroxychalcones have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. [1][2]By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells. Furthermore, they can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) and inhibit the PI3K/AKT pathway, both of which are crucial for cell proliferation and survival. [1][3]The induction of autophagy is another important mechanism of action for some 2'-hydroxychalcones. [1][2]These findings suggest that this compound, due to its structural similarity, may also exhibit similar biological activities and warrants further investigation as a potential therapeutic agent.

Conclusion

This technical guide has provided a detailed overview of the keto-enol tautomerism of this compound. The predominance of the enol form, stabilized by intramolecular hydrogen bonding, is a key feature of this compound. The provided experimental protocols for synthesis and quantitative analysis offer a foundation for further research into this molecule. While direct evidence for the modulation of specific signaling pathways by this exact compound is still emerging, the activities of structurally related 2'-hydroxychalcones suggest promising avenues for investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. A deeper understanding of the factors governing the tautomeric equilibrium and the distinct biological activities of each tautomer will be crucial for the rational design of new therapeutic agents and functional materials.

References

- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical characteristics of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, a molecule of interest in various chemical and pharmaceutical research fields.

Core Physical and Chemical Properties

This compound is a dihydrochalcone, a class of compounds with a three-carbon α,β-unsaturated carbonyl system.[1] It presents as a yellow crystalline powder.[1][2] This compound has been isolated from natural sources, including the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata.[1][2]

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | o-Hydroxydibenzoylmethane, 2-Hydroxydibenzoylmethane, Benzoyl(2-hydroxybenzoyl)methane | [1][3] |

| CAS Number | 1469-94-9 | [1][4][5][6] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][3][4][5] |

| Molecular Weight | 240.25 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 118-122 °C | [6][7][8][9] |

| Boiling Point | 421.0 ± 25.0 °C (Predicted) | [2][4] |

| Solubility | Soluble in ether, chloroform, and aqueous sodium hydroxide; Insoluble in water.[10] | [10] |

| pKa | 7.80 ± 0.30 (Predicted) | [2] |

Spectroscopic and Structural Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data are available for this compound .[3][11][12][13]

-

The compound exists in two enolic tautomeric forms where the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds.[1][2]

-

It has been reported to crystallize in the triclinic space group.[1][2]

Experimental Protocols

3.1. Synthesis

A common method for the synthesis of this compound is through the benzoylation of ortho-hydroxyacetophenone in pyridine.[1][2] Other synthesis strategies have also been explored, including a one-pot method for producing related 3-fluoroflavones from this compound.[14]

3.2. Characterization Workflow

The following diagram outlines a typical workflow for the physical and structural characterization of synthesized this compound.

Detailed Methodologies:

-

Melting Point Determination: A calibrated melting point apparatus should be used. A small amount of the purified, dry crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the material is recorded.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹). Key vibrational modes to identify include O-H stretching of the phenol, C=O stretching of the dione, and aromatic C=C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[3][12]

Biological and Chemical Reactivity

This compound serves as a starting material for the synthesis of various other compounds. For instance, it can be cyclized to form novel 1,2-benzoxaphosphinines by reacting with phosphorus halides.[15][16] This reactivity highlights its potential as a versatile building block in medicinal chemistry and materials science.

References

- 1. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 2. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE CAS#: 1469-94-9 [m.chemicalbook.com]

- 3. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CAS 1469-94-9 | 2620-1-X1 | MDL MFCD00043495 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 9. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]

- 10. fishersci.at [fishersci.at]

- 11. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE(1469-94-9)FT-IR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

Spectroscopic and Mechanistic Insights into o-Hydroxydibenzoylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Hydroxydibenzoylmethane, also known as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, is a phenolic compound belonging to the dibenzoylmethane class of molecules.[1][2][3][4] These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to the core of curcuminoids and their potential as precursors in the synthesis of flavonoids. This technical guide provides a comprehensive overview of the available spectroscopic data for o-hydroxydibenzoylmethane, details on experimental protocols for its characterization, and a proposed mechanism of action based on its anticipated antioxidant properties.

Physicochemical Properties

o-Hydroxydibenzoylmethane is a yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of o-Hydroxydibenzoylmethane

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |

| Molecular Weight | 240.25 g/mol | |

| CAS Number | 1469-94-9 | [2][3] |

| Melting Point | 120-122 °C | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of o-hydroxydibenzoylmethane provides key information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum which is consistent with the expected structure.[2] Key absorptions are expected for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

Table 2: Expected Infrared Absorption Bands for o-Hydroxydibenzoylmethane

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | ~3400-3200 (broad) | Intramolecular hydrogen bonding |

| C-H (aromatic) | ~3100-3000 | Aromatic ring C-H stretching |

| C=O (conjugated ketone) | ~1680-1640 | Carbonyl stretching |

| C=C (aromatic) | ~1600-1450 | Aromatic ring stretching |

Mass Spectrometry (MS)

The mass spectrum of o-hydroxydibenzoylmethane confirms its molecular weight. The NIST WebBook provides an electron ionization (EI) mass spectrum.[2]

Table 3: Mass Spectrometry Data for o-Hydroxydibenzoylmethane

| m/z | Interpretation |

| 240 | Molecular ion [M]⁺ |

| 121 | Fragment corresponding to [C₆H₅CO]⁺ |

| 105 | Fragment corresponding to [C₆H₅CO]⁺ |

| 93 | Fragment corresponding to [HOC₆H₅]⁺ |

| 77 | Fragment corresponding to [C₆H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | 12.0 - 13.0 | s (broad) |

| Enolic OH | 15.0 - 17.0 | s (broad) |

| Aromatic CH | 6.8 - 8.2 | m |

| Methylene CH₂ | ~4.0 | s |

| Methine CH (enol) | ~6.5 | s |

Table 5: Predicted ¹³C NMR Chemical Shifts for o-Hydroxydibenzoylmethane (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 190 - 200 |

| C=O (enol) | 180 - 190 |

| C (aromatic, C-O) | 155 - 165 |

| C (aromatic) | 115 - 140 |

| CH₂ (methylene) | 40 - 50 |

| CH (enol) | 90 - 100 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of o-hydroxydibenzoylmethane is expected to show absorptions characteristic of its extended conjugated system. Specific absorption maxima (λmax) are dependent on the solvent used. While specific data for this compound is not available in the reviewed literature, related chalcones and dibenzoylmethane derivatives typically exhibit strong absorption bands in the UVA and UVB regions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of o-Hydroxydibenzoylmethane

A common method for the synthesis of o-hydroxydibenzoylmethane is the Baker-Venkataraman rearrangement of 2-benzoyloxyacetophenone.[5]

-

Preparation of 2-Benzoyloxyacetophenone: 2-Hydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine.

-

Rearrangement: The resulting 2-benzoyloxyacetophenone is treated with a strong base, such as potassium hydroxide in pyridine, to induce the rearrangement to o-hydroxydibenzoylmethane.

-

Workup: The reaction mixture is then acidified to precipitate the product, which can be collected by filtration and purified by recrystallization, typically from ethanol.[5]

A general workflow for the synthesis is depicted below.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300-500 MHz for ¹H. Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded using a dual-beam UV-Vis spectrophotometer. The sample would be dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance measured over a range of wavelengths (typically 200-800 nm).

Proposed Mechanism of Action: Antioxidant Activity

While specific signaling pathways for o-hydroxydibenzoylmethane have not been detailed in the reviewed literature, compounds with similar phenolic and β-diketone structures are known to possess antioxidant properties. A plausible mechanism of action is through the activation of the NRF2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8]

Under normal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor, KEAP1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and stabilization of NRF2. NRF2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes help to neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.

Conclusion

o-Hydroxydibenzoylmethane is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available spectroscopic data and provided standardized protocols for its characterization. While detailed NMR and UV-Vis data are yet to be comprehensively published, the provided information serves as a valuable resource for researchers. The proposed antioxidant mechanism via the NRF2/ARE pathway, based on the activity of structurally related compounds, offers a starting point for further investigation into the biological activities of o-hydroxydibenzoylmethane. Further research is warranted to fully elucidate its spectroscopic properties and explore its therapeutic potential.

References

- 1. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Hydroxydibenzoylmethane [webbook.nist.gov]

- 3. o-Hydroxydibenzoylmethane | CAS#:1469-94-9 | Chemsrc [chemsrc.com]

- 4. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (CAS 1469-94-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of the organic compound 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, identified by CAS number 1469-94-9. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1][2][3] It is a diketone featuring two phenyl groups and a hydroxyl group attached to a propanedione backbone.[4][5] This compound is also known by several synonyms, including o-Hydroxydibenzoylmethane and 2-Hydroxydibenzoylmethane.[6][7][8] While moderately soluble in organic solvents like ethanol and acetone, it has limited solubility in water.[5][9]

Table 1: Physicochemical Properties of CAS 1469-94-9

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [4][10][11] |

| Molecular Weight | 240.25 g/mol | [4][10][11] |

| Melting Point | 120-122 °C | [1][3][6] |

| Boiling Point (Predicted) | 421.0 ± 25.0 °C | [1][6] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [1] |

| Appearance | Yellow crystalline powder | [1][2][3] |

| XlogP (Predicted) | 3.4 | [12] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Interpretation/Value | Reference(s) |

| InChI | InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 | [12] |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | [12] |

| Predicted Collision Cross Section (Ų) | [M+H]⁺: 152.4, [M+Na]⁺: 158.9, [M-H]⁻: 157.7 | [12] |

Chemical Structure

The structure of this compound is characterized by a central propane-1,3-dione chain. One carbonyl group is attached to a phenyl ring, while the other is attached to a 2-hydroxyphenyl ring. The presence of the hydroxyl group and the diketone functionality makes it a versatile molecule for further chemical modifications.[4]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis via Baker-Venkataraman Transformation

A common and high-yield method for the synthesis of this compound (referred to as o-hydroxydibenzoylmethane in the source) is through the Baker-Venkataraman transformation.[13] This method involves the rearrangement of an o-acyloxyacetophenone derivative.

Step 1: Synthesis of o-Benzoyloxyacetophenone

-

In a 100-mL conical flask equipped with a calcium chloride drying tube, place 13.6 g (0.1 mole) of o-hydroxyacetophenone, 21.1 g (0.15 mole) of benzoyl chloride, and 20 mL of dry pyridine.[13]

-

Allow the spontaneous reaction to proceed for about 15 minutes, or until no further heat is evolved.[13]

-

Pour the reaction mixture into 600 mL of 3% hydrochloric acid containing 200 g of crushed ice, with vigorous stirring.[13]

-

Collect the precipitated solid by filtration, wash with 200 mL of 5% sodium carbonate solution, followed by 200 mL of water.[13]

-

Dry the crude product at 50°C. The yield of crude o-benzoyloxyacetophenone is 22–23 g (92–96%).[13]

Step 2: Synthesis of this compound

-

Dissolve 24 g (0.1 mole) of crude o-benzoyloxyacetophenone in 100 mL of dry pyridine in a 250-mL conical flask.[13]

-

Add 7 g (0.125 mole) of pulverized potassium hydroxide.[13]

-

Shake the mixture for 15-20 minutes until it becomes a thick, yellow paste.[13]

-

Let the mixture stand for 30 minutes with occasional shaking.[13]

-

Acidify the mixture by pouring it into 600 mL of 10% acetic acid containing 150 g of crushed ice.[13]

-

Collect the yellow solid by filtration, wash thoroughly with water, and dry at 50°C. The yield of crude diketone is 20–21 g (83–88%).[13]

Caption: Simplified workflow for the synthesis of the target compound.

Biological Activities and Potential Applications

This compound has garnered interest for its diverse biological activities, making it a candidate for further pharmacological investigation.[4]

Antimicrobial and Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities.[4] Studies have shown that some of these derivatives exhibit promising activity against Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus strains.[4] This suggests that the core structure is an attractive scaffold for the development of new antimicrobial agents.[4]

Antioxidant and Anti-inflammatory Effects

The presence of the phenolic hydroxyl group is believed to contribute to its potential antioxidant properties by scavenging free radicals.[4] Additionally, its derivatives have been explored for their anti-inflammatory activities.[4]

Use in Organic Synthesis

Beyond its biological potential, this compound serves as a versatile building block in organic synthesis.[4] It can undergo various reactions, such as condensation with aldehydes and cyclization, to form more complex molecules with potential biological activities.[4] For instance, it is a precursor in the synthesis of flavones.[13]

Caption: Overview of the biological activities and applications.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[3] This includes using personal protective equipment such as gloves, safety glasses, and a dust mask. The compound should be stored in a dry, well-ventilated place in a tightly closed container. In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Conclusion

This compound (CAS 1469-94-9) is a compound with significant potential in both medicinal chemistry and organic synthesis. Its demonstrated antimicrobial, anticancer, antioxidant, and anti-inflammatory activities make it and its derivatives promising candidates for further drug development. The well-established synthetic routes provide a solid foundation for the generation of libraries of related compounds for structure-activity relationship studies. Researchers and scientists are encouraged to explore the multifaceted properties of this compound in their respective fields.

References

- 1. 1469-94-9 | CAS DataBase [m.chemicalbook.com]

- 2. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Buy this compound | 1469-94-9 [smolecule.com]

- 5. CAS 1469-94-9: 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedio… [cymitquimica.com]

- 6. o-Hydroxydibenzoylmethane | CAS#:1469-94-9 | Chemsrc [chemsrc.com]

- 7. o-Hydroxydibenzoylmethane (CAS 1469-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. o-Hydroxydibenzoylmethane [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. scbt.com [scbt.com]

- 11. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 1469-94-9 (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Discovery and Isolation of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

This whitepaper provides a comprehensive overview of the synthesis, characterization, and chemical properties of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, a significant intermediate in the synthesis of flavonoids and other heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as o-hydroxydibenzoylmethane, is a 1,3-diketone that serves as a crucial precursor in various synthetic pathways.[1] Its discovery is intrinsically linked to the development of synthetic routes for flavones and chromones, classes of compounds with a wide range of biological activities. The primary method for its synthesis is the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl migration of a 2-acyloxyacetophenone.[1][2][3][4] This rearrangement provides a reliable and high-yielding route to the target 1,3-diketone.[1]

Physicochemical Properties

This compound is a yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [5][6] |

| Molecular Weight | 240.25 g/mol | [5][6] |

| Melting Point | 120-122 °C | [7] |

| Appearance | Yellow crystalline powder | [5] |

| CAS Number | 1469-94-9 | [6] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxyacetophenone. The first step involves the esterification of the phenolic hydroxyl group, followed by the base-catalyzed Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2-Benzoyloxyacetophenone

Materials:

-

2-hydroxyacetophenone

-

Pyridine

-

Benzoyl chloride

-

3% Hydrochloric acid

-

Crushed ice

Procedure:

-

In a suitable flask, dissolve 2-hydroxyacetophenone (e.g., 2.72 g, 20.0 mmol) in pyridine (e.g., 5 mL).[1]

-

Slowly add benzoyl chloride (e.g., 4.22 g, 30.0 mmol) to the solution. An exothermic reaction will occur.[1]

-

Fit the flask with a drying tube and allow the reaction to stand for approximately 20 minutes, or until the evolution of heat ceases.[1]

-

Pour the reaction mixture into a beaker containing approximately 120 mL of 3% hydrochloric acid and 40 g of crushed ice.[1]

-

Collect the precipitated solid by suction filtration and wash it with a small amount of cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to this compound

Materials:

-

2-Benzoyloxyacetophenone

-

Potassium hydroxide

-

Pyridine

-

10% Acetic acid

-

Crushed ice

Procedure:

-

Dissolve the 2-benzoyloxyacetophenone from the previous step (e.g., 2.40 g, 10.0 mmol) in pyridine (e.g., 10 mL).[1]

-

Add powdered potassium hydroxide (e.g., 2.80 g, 50.0 mmol) to the solution.[1]

-

Heat the mixture to 50°C with stirring for 15-20 minutes. The mixture will become thick and then solidify.[1]

-

Cool the reaction mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.[1]

-

Pour the mixture onto crushed ice with stirring.

-

Collect the resulting yellow solid product by suction filtration and wash it thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol.[8][9]

Characterization Data

The structure of this compound is confirmed by various spectroscopic methods. The key characterization data are summarized in the tables below.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 121 | [C₆H₅CO]⁺ | |

| 105 | [C₆H₅CO]⁺ | |

| 77 | [C₆H₅]⁺ |

Note: Specific peak lists for NMR and FTIR were not available in the provided search results. The mass spectrometry data indicates common fragments associated with the benzoyl groups.

Synthetic Pathway and Mechanism

The synthesis of this compound via the Baker-Venkataraman rearrangement is a cornerstone of flavonoid synthesis. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

The mechanism of the Baker-Venkataraman rearrangement proceeds through the formation of an enolate followed by an intramolecular acyl transfer.

Caption: Mechanism of the Baker-Venkataraman rearrangement.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 6. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. scispace.com [scispace.com]

- 9. bcc.bas.bg [bcc.bas.bg]

An In-Depth Technical Guide to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, a β-diketone classified as a dihydrochalcone, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Found naturally in the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata, this compound serves as a key intermediate in the synthesis of flavones and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and biological effects, with a focus on its pro-apoptotic and potential antioxidant activities.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and cross-referencing.

| Synonym/Alternative Name | Source/Reference |

| o-Hydroxydibenzoylmethane | Chemical Abstract Service (CAS) |

| 2-Hydroxydibenzoylmethane | PubChem |

| Benzoyl(2-hydroxybenzoyl)methane | ChemicalBook[1] |

| 2-(3-Oxo-3-phenylpropanoyl)phenol | SynQuest Laboratories[2] |

| 1-(o-Hydroxyphenyl)-3-phenyl-1,3-propanedione | ChemicalBook[1] |

| NSC 31881 | PubChem |

| TIMTEC-BB SBB008009 | ChemicalBook[1] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1469-94-9 | PubChem[3] |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem[3] |

| Molecular Weight | 240.25 g/mol | PubChem[3] |

| Appearance | Yellow crystalline powder | ChemicalBook[1] |

| Melting Point | 120-122 °C | Sigma-Aldrich[4] |

| IUPAC Name | This compound | PubChem[3] |

| InChI Key | OABFIJGAEVKMJP-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | PubChem[3] |

Synthesis Protocols

The synthesis of this compound is well-documented, with the Baker-Venkataraman rearrangement being a cornerstone method. This section details a common and effective synthesis protocol.

Baker-Venkataraman Rearrangement for the Synthesis of o-Hydroxydibenzoylmethane

This two-step synthesis involves the initial formation of an ester followed by a base-catalyzed rearrangement.

Step 1: Synthesis of 2-Benzoyloxyacetophenone

-

Reagents and Materials:

-

2-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine

-

3% Hydrochloric acid (HCl)

-

Crushed ice

-

Flask

-

Calcium chloride drying tube

-

-

Procedure:

-

In a flask, dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine.

-

Add benzoyl chloride (1.5 equivalents) to the solution using a pipette.

-

Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.

-

Allow the reaction to stand for 20 minutes, or until no further heat is evolved.

-

Pour the reaction mixture into a beaker containing a mixture of 3% HCl and crushed ice.

-

Once all the ice has melted, collect the precipitated solid by vacuum filtration.

-

Wash the product with ice-cold methanol and then with water.

-

Dry the crude product.

-

Step 2: Synthesis of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)

-

Reagents and Materials:

-

2-Benzoyloxyacetophenone (from Step 1)

-

Pyridine

-

Potassium hydroxide (KOH) pellets

-

10% aqueous acetic acid solution

-

Beaker

-

Steam bath

-

Glass stirring rod

-

-

Procedure:

-

Dissolve the crude 2-benzoyloxyacetophenone in pyridine in a beaker.

-

Heat the solution to 50°C on a steam bath.

-

Add crushed KOH pellets and stir the mixture with a glass rod. A yellow precipitate of the potassium salt of o-hydroxydibenzoylmethane should form.

-

Cool the mixture to room temperature.

-

Cautiously add 10% aqueous acetic acid solution to the mixture.

-

The diketone will separate as a light-yellow precipitate.

-

Collect the precipitate by vacuum filtration and dry it.

-

The crude product can be recrystallized from methanol.

-

Biological Activity and Mechanisms of Action

This compound, also referred to as hydroxydibenzoylmethane (HDB) in some biological studies, has demonstrated significant pro-apoptotic activity in cancer cells.

Anticancer Activity: Induction of Apoptosis in Human Colorectal Carcinoma Cells

Research has shown that HDB can induce apoptosis in COLO 205 human colorectal carcinoma cells. The pro-apoptotic effect of HDB is more potent than that of its parent compound, dibenzoylmethane (DBM), and a related derivative, hydroxymethyldibenzoylmethane (HMDB).

Experimental Protocol: Assessment of Apoptosis

The induction of apoptosis by HDB in COLO 205 cells was determined through a series of assays:

-

Cell Viability Assay (MTT Assay):

-

COLO 205 cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of HDB for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

The formazan crystals formed by viable cells are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

DNA Fragmentation Assay:

-

COLO 205 cells are treated with HDB.

-

Genomic DNA is extracted from both treated and untreated cells.

-

The extracted DNA is subjected to agarose gel electrophoresis.

-

Apoptosis is indicated by the appearance of a characteristic DNA ladder pattern, resulting from the cleavage of DNA into internucleosomal fragments.

-

-

Caspase Activity Assay:

-

COLO 205 cells are treated with HDB.

-

Cell lysates are prepared.

-

The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using fluorogenic or colorimetric substrates. For instance, a substrate like DEVD-pNA (for caspase-3) is added to the cell lysate.

-

The cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which is quantified spectrophotometrically or fluorometrically.

-

Signaling Pathway of HDB-Induced Apoptosis

HDB induces apoptosis in COLO 205 cells through the intrinsic mitochondrial pathway. The key molecular events are outlined below and illustrated in the accompanying diagram.

-

Modulation of Bcl-2 Family Proteins: HDB treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-XL.

-

Mitochondrial Disruption and Cytochrome c Release: The altered ratio of pro- to anti-apoptotic Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, procaspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3.

-

Substrate Cleavage and Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.

Caption: HDB-induced apoptosis signaling pathway in COLO 205 cells.

Antioxidant and Other Potential Activities

While the primary focus of the available in-depth research is on its anticancer properties, the chemical structure of this compound, particularly the presence of a phenolic hydroxyl group, suggests potential antioxidant activity. Chalcones and their derivatives are known to possess radical scavenging properties. Further quantitative studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are warranted to fully elucidate the antioxidant capacity of this specific compound. Additionally, its role as a precursor to flavones, a class of compounds with a wide array of biological activities, underscores its importance in the development of new therapeutic agents.

Conclusion

This compound is a versatile molecule with established synthetic routes and significant pro-apoptotic activity in colorectal cancer cells. Its mechanism of action, involving the intrinsic mitochondrial pathway, presents a promising avenue for the development of novel anticancer therapeutics. Further research is encouraged to quantify its biological activities across a broader range of cancer cell lines and to explore its potential as an antioxidant and an inhibitor of other key cellular targets. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Molecular weight and formula of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Technical Guide: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the physicochemical properties of this compound, a member of the dihydrochalcone class of compounds.

Chemical Identity and Properties

This compound is a chalcone derivative that has been isolated from natural sources such as the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata.[1] It can also be synthesized, for instance, through the benzoylation of ortho-hydroxyacetophenone in pyridine.[1] The compound is known to exist in two enolic tautomeric forms.[1]

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₃ | PubChem[2], SynQuest[3] |

| Molecular Weight | 240.25 g/mol | PubChem[2], Alfa Chemistry[4] |

| Exact Mass | 240.078644241 Da | PubChem[2] |

Physicochemical Data

This table provides key physical and computed properties, which are essential for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Physical Description | Yellow crystalline powder | ChemicalBook[1] |

| Melting Point | 118-122 °C | ChemSynthesis[5] |

| Boiling Point | 421 °C at 760 mmHg | Alfa Chemistry[4] |

| Flash Point | 222.6 °C | Alfa Chemistry[4] |

| Density | 1.23 g/cm³ | Alfa Chemistry[4] |

Chemical Identifiers

For unambiguous identification and literature searching, the following identifiers are provided.

| Identifier Type | Identifier | Source |

| CAS Number | 1469-94-9 | PubChem[2], SynQuest[3] |

| InChI Key | OABFIJGAEVKMJP-UHFFFAOYSA-N | Stenutz[6], Alfa Chemistry[4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | PubChem[2], Alfa Chemistry[4] |

| Synonyms | o-Hydroxydibenzoylmethane, 2-Hydroxydibenzoylmethane | PubChem[2], Alfa Chemistry[4] |

Experimental Protocols

A comprehensive search for detailed, reproducible experimental protocols for this specific compound did not yield sufficient information to be included in this guide. Researchers should refer to general methods for chalcone synthesis and analysis or consult the primary literature citing this compound.

Logical and Structural Relationships

Tautomeric Forms

The structure of this compound allows for the existence of two enolic tautomers. This relationship is significant as the specific tautomer present can influence the compound's chemical reactivity and biological activity. The diagram below illustrates the equilibrium between the keto and enol forms.

References

- 1. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]

- 2. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H12O3 | CID 73849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1469-94-9 | 2620-1-X1 | MDL MFCD00043495 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [stenutz.eu]

In-Depth Technical Guide: Health and Safety Information for 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety information for 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (CAS RN: 1469-94-9), a member of the chalcone family of compounds. This document is intended for use by researchers, scientists, and professionals in the field of drug development. It consolidates available data on the toxicological profile, safe handling procedures, and emergency measures. Furthermore, this guide delves into the potential biological activities of this compound, supported by experimental protocols for its evaluation and an overview of the key signaling pathways likely modulated by this class of molecules.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] It is a member of the dihydrochalcone class of organic compounds.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [2] |

| Molecular Weight | 240.25 g/mol | [2] |

| CAS Number | 1469-94-9 | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | 421.0±25.0 °C (Predicted) | [3] |

| Synonyms | o-Hydroxydibenzoylmethane, 2-Hydroxydibenzoylmethane, Benzoyl(2-hydroxybenzoyl)methane | [2] |

Health and Safety Information

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem.[4]

GHS Pictograms and Signal Word

Pictogram:

Signal Word: Warning [4]

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem.[4]

Toxicological Information

| Study Type | Route of Administration | Test Species | Results | Source(s) |

| Acute Toxicity | Oral | Mice | LD50 of two chalcone derivatives was 3807.9 mg/kg; other derivatives had an LD50 > 5000 mg/kg. | [5] |

| Acute Toxicity | Intraperitoneal | BALB/c mice | LD50 for three synthetic chalcones was greater than 550 mg/kg of body weight. | [6] |

These studies suggest that chalcones, as a class, generally exhibit low acute toxicity. However, the absence of data for the specific compound necessitates careful handling and adherence to all safety precautions. To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Source: Echemi.[8]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[8] Avoid formation of dust and aerosols.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[8] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[8] Handle with gloves. Gloves must be inspected prior to use.[7] |

| Respiratory Protection | If exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator.[8] |

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Avoid dust formation.[8] Prevent further leakage or spillage if safe to do so.[8] Collect and arrange disposal.[8]

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of chalcone derivatives is the Claisen-Schmidt condensation.[10]

Method A: Synthesis of 3-benzoyl-2,4-dihydroxy-2-oxido-2H-1,2-benzoxaphosphinine (a derivative)

-

A solution of phosphorus oxychloride (5 mmol, 0.6 mL) in dry toluene is added to a solution of this compound (5 mmol, 1.20 g) in dry toluene (30 mL) in the presence of triethylamine (10 mmol, 1.4 mL) as a base.

-

The mixture is stirred for 30 minutes at 10°C and then heated under reflux for 10 hours.

-

The resulting oily product is heated in distilled water (20 mL).

-

The formed solid is filtered off, washed with water, and crystallized from methanol to yield the product.[11]

In Vitro Antioxidant Activity Assays

Chalcones are known for their antioxidant properties.[12] The following are common in vitro assays to evaluate these activities.